molecular formula C8H11F4N3O B2428056 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine CAS No. 1855951-96-0

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine

Cat. No. B2428056
CAS RN: 1855951-96-0
M. Wt: 241.19
InChI Key: YUJMLSLXUUIXPA-UHFFFAOYSA-N
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Description

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TFMPA and belongs to the class of pyrazoles.

Mechanism of Action

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the benzodiazepine site and prevents the binding of GABA and benzodiazepines. This results in a decrease in the inhibitory neurotransmission mediated by the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine are mainly related to its action on the GABA-A receptor. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It also has the potential to be used as a tool to study the role of the GABA-A receptor in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine in lab experiments is its potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor and studying its role in various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine in scientific research. One potential direction is the study of its effects on the GABA-A receptor in various neurological disorders such as anxiety, depression, and epilepsy. Another direction is the development of more potent and selective antagonists of the GABA-A receptor based on the structure of TFMPA. Finally, the use of TFMPA in combination with other compounds could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis method of 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine involves the reaction of 2,2,3,3-tetrafluoropropyl bromide with 1-methyl-1H-pyrazole-3-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of TFMPA. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the GABA-A receptor. This receptor is a major inhibitory neurotransmitter in the central nervous system, and its modulation is important in the treatment of various neurological disorders such as anxiety, depression, and epilepsy.

properties

IUPAC Name

1-methyl-5-(2,2,3,3-tetrafluoropropoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F4N3O/c1-15-5(2-6(13)14-15)3-16-4-8(11,12)7(9)10/h2,7H,3-4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMLSLXUUIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine

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